molecular formula C18H17N3 B5881509 N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine

N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine

Cat. No. B5881509
M. Wt: 275.3 g/mol
InChI Key: QYGMYDDXZPSUJW-UHFFFAOYSA-N
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Description

N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine (DMDP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMDP is a pyrimidine derivative that has been synthesized through various methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine has been shown to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription. N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine has been shown to exhibit various biochemical and physiological effects, including antibacterial, antifungal, and antitumor properties. N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics and antifungal agents. N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine has also been shown to exhibit antitumor properties by inducing cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine. One direction is the development of new drugs based on the structure of N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine for the treatment of bacterial and fungal infections. Another direction is the use of N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine as a building block in the synthesis of new organic compounds and materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine and its potential applications in various fields.

Synthesis Methods

N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine can be synthesized through various methods, including the reaction of 2,6-diphenyl-4-chloropyrimidine with dimethylamine in the presence of a base. Another method involves the reaction of 2,6-diphenyl-4-pyrimidinol with dimethyl sulfate in the presence of a base. These methods have been optimized to obtain high yields of N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine.

Scientific Research Applications

N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine has been shown to exhibit antibacterial, antifungal, and antitumor properties, making it a potential candidate for drug development. N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine has also been used as a building block in the synthesis of various organic compounds and materials due to its unique chemical properties.

properties

IUPAC Name

N,N-dimethyl-2,6-diphenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3/c1-21(2)17-13-16(14-9-5-3-6-10-14)19-18(20-17)15-11-7-4-8-12-15/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGMYDDXZPSUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644909
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine

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